

Comparative Analysis Guide: Mass Spectrometry Fragmentation of C₁₁H₁₆O Isomers

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Compound of Interest

Compound Name: (3-Tert-butylphenyl)methanol

CAS No.: 51503-09-4

Cat. No.: B2465343

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Executive Summary

The structural elucidation of C₁₁H₁₆O isomers (Molecular Weight: 164.24 g/mol) presents a distinct challenge in metabolomics and synthetic quality control due to the isobaric nature of these compounds. While they share an identical elemental composition and degree of unsaturation (DoU = 4), their fragmentation fingerprints under Electron Ionization (EI) are radically different, governed by specific mechanistic rules.

This guide provides an in-depth technical comparison of three commercially relevant C₁₁H₁₆O isomers:

- cis-Jasmone (Alicyclic Ketone): A key fragrance and pheromone intermediate.
- 4-tert-Amylphenol (Aromatic Phenol): An industrial antioxidant precursor and endocrine research target.
- 5-Phenyl-1-pentanol (Aromatic Alcohol): A representative metabolite.

Key Finding: The differentiation of these isomers relies on the competition between Benzylic Cleavage (dominant in aromatics) and Allylic/Alpha-Cleavage (dominant in unsaturated ketones).

Structural Landscape & Theoretical Basis[1]

Before analyzing the spectra, we must establish the structural causality that dictates fragmentation.

Isomer Candidate	Structure Class	Key Functional Group	Degree of Unsaturation	Primary Fragmentation Driver
cis-Jasmone	Cyclic Ketone	Cyclopentenone + Alkenyl side chain	4 (1 Ring, 1 C=O, 2 C=C)	Allylic Cleavage & Methyl Loss
4-tert-Amylphenol	Phenol	Phenolic -OH + Branched Alkyl	4 (Benzene Ring)	Benzylic Cleavage (Quaternary center)
5-Phenyl-1-pentanol	Primary Alcohol	Benzene Ring + Hydroxyl	4 (Benzene Ring)	Tropylium Formation & Water Loss

Experimental Methodology (Self-Validating Protocol)

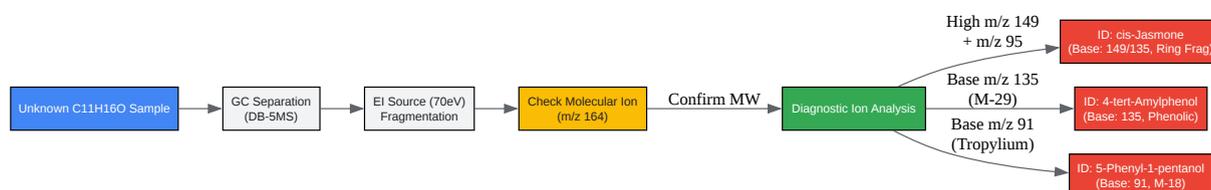
To replicate the data presented below, the following GC-MS protocol is recommended. This workflow includes built-in quality assurance steps to ensure spectral integrity.

Instrumental Parameters

- System: Single Quadrupole GC-MS (e.g., Agilent 5977 or Thermo ISQ).
- Ionization: Electron Impact (EI) at 70 eV.
- Source Temp: 230°C (Prevents condensation of high-boiling phenols).
- Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Validated Workflow

The following diagram outlines the decision-making process for distinguishing these isomers, ensuring no false positives.



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Figure 1: Analytical workflow for the discrimination of C₁₁H₁₆O isomers using diagnostic ion monitoring.

Comparative Fragmentation Analysis

This section details the specific mass spectral performance of each isomer.

cis-Jasmone (The Cyclic Ketone)

- Mechanism: The molecular ion (m/z 164) is robust. The fragmentation is driven by the stability of the conjugated cyclopentenone ring.
- Key Pathway:
 - Methyl Loss: Cleavage of the methyl group on the ring yields m/z 149 (M - 15).
 - Side Chain Fragmentation: Allylic cleavage of the pentenyl side chain often yields m/z 135 (M - 29).
 - Ring Scission: A characteristic peak at m/z 95 is often observed due to the fragmentation of the cyclopentenone core itself.

4-tert-Amylphenol (The Aromatic Phenol)

- Mechanism: Fragmentation is dominated by Benzylic Cleavage at the quaternary carbon of the tert-amyl group.
- Key Pathway:
 - The molecular ion (m/z 164) forms readily.
 - Competition: The molecule can lose a Methyl radical (15 Da) or an Ethyl radical (29 Da).
 - Stevenson's Rule: Fragmentation favors the loss of the largest radical to leave the most stable cation. Losing the Ethyl group creates a stable dimethyl-benzyl cation.
 - Result: The Base Peak is m/z 135 ($M - 29$). The peak at m/z 149 ($M - 15$) is present but significantly less intense (typically ~10-20% relative abundance compared to the base peak).

5-Phenyl-1-pentanol (The Aromatic Alcohol)

- Mechanism: Dominated by the stability of the aromatic ring and the lability of the hydroxyl group.
- Key Pathway:
 - Dehydration: Alcohols often show a weak M^+ and a distinct $M-18$ peak (m/z 146).
 - Tropylium Formation: The alkyl chain cleaves at the beta-position to the ring, generating the Tropylium ion ($C_7H_7^+$).
 - Result: The Base Peak is almost exclusively m/z 91.

Data Presentation: Diagnostic Ion Table

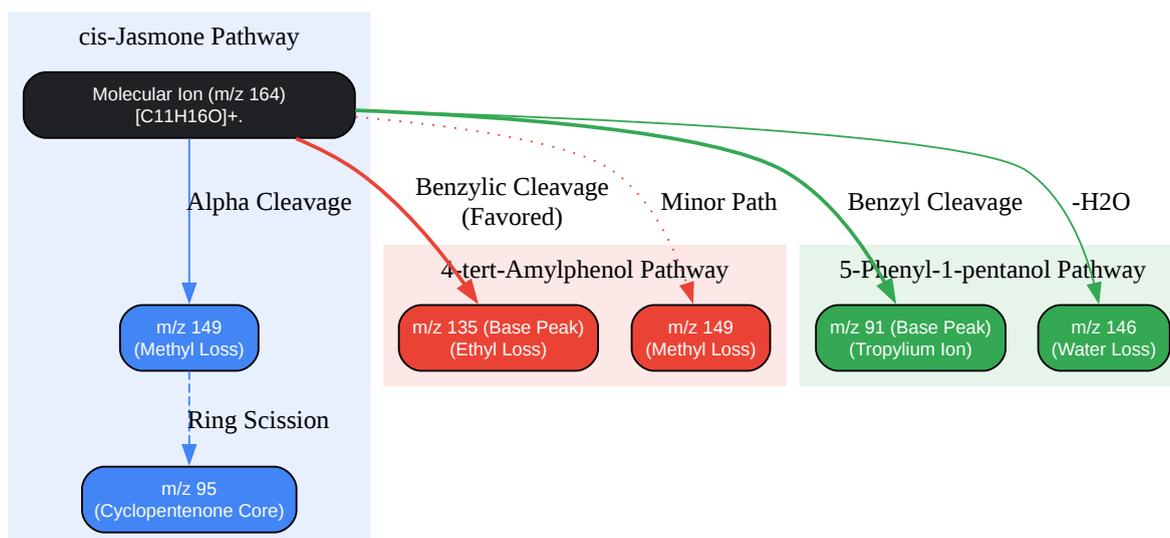
Use this table to benchmark your experimental results.

Feature	cis-Jasmone	4-tert-Amylphenol	5-Phenyl-1-pentanol
Molecular Ion (M ⁺)	164 (Strong)	164 (Medium)	164 (Weak/Absent)
Base Peak (100%)	149 or 135 (Variable*)	135 (Consistent)	91 (Tropylium)
Diagnostic Ion 1	95 (Ring fragment)	107 (HOC ₆ H ₄ CH ₂ ⁺)	146 (M - H ₂ O)
Diagnostic Ion 2	79	121	117
Key Neutral Loss	-15 (Methyl), -29 (Ethyl)	-29 (Ethyl) dominates	-18 (Water)
Differentiation Rule	High 149/135 ratio + 95	Base peak 135 >> 149	Base peak 91 + weak M ⁺

*Note: Jasmone spectra can vary slightly by instrument tuning, but the presence of m/z 95 and the retention of the M⁺ 164 distinguishes it from the alcohol.

Mechanistic Visualization

The following diagram illustrates the competing cleavage mechanisms that allow for differentiation.



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Figure 2: Mechanistic divergence of C₁₁H₁₆O isomers. Note the favored Ethyl loss in the phenol derivative versus the Tropylium formation in the alcohol.

References

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Sources

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